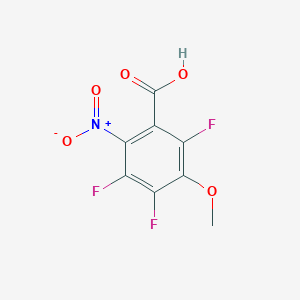

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Übersicht

Beschreibung

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a chemical compound with the molecular formula C8H4F3NO5 . It readily forms organotin (IV) complexes .

Synthesis Analysis

This compound may be used as a precursor for the preparation of quinolone derivatives . It can also be used to synthesize 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and triaqua (1,10-phenanthroline-κ2N, N′) (2, 4, 5-trifluoro-3-methoxybenzoato-κO1) cobalt (II) 2, 4, 5-trifluoro-3-methoxybenzoate .Molecular Structure Analysis

The molecular weight of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is 251.12 g/mol . The SMILES string representation of this compound is COc1c(F)c(F)cc(C(O)=O)c1F .Chemical Reactions Analysis

As mentioned earlier, 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid readily forms organotin (IV) complexes . It can also be used in the synthesis of various derivatives .Physical And Chemical Properties Analysis

The melting point of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is between 105-112 °C . More detailed physical and chemical properties were not found in the retrieved documents.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2,4,5-Trifluoro-3-methoxybenzoic acid has been utilized in the synthesis of organotin(IV) complexes, demonstrating its potential in the creation of compounds with unique structures and properties. The study by Ma, Han, and Zhang (2006) reveals the synthesis of eight new organotin(IV) complexes characterized by IR, NMR, and X-ray crystallography. The structural analysis showed that the tin atoms in these complexes adopt five- and six-coordinated geometries, forming 1D chains through weak hydrogen bonding, indicating potential applications in material science and catalysis (Ma, Han, & Zhang, 2006).

Pharmaceutical Intermediates

The compound serves as a key intermediate in pharmaceutical synthesis, as illustrated by Deng et al. (2015), who developed a facile continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, showcasing its importance in the pharmaceutical industry and material science. The process highlights the compound's role in producing high-purity products efficiently, which could be crucial for synthesizing drugs and advanced materials (Deng et al., 2015).

Material Science Applications

Furthermore, the compound's derivatives, particularly in organotin(IV) complexes, demonstrate potential applications in material science. Ma, Han, and Zhang (2007) synthesized complexes based on mixed ligands of 2,4,5-trifluoro-3-methoxybenzoic acid and 4,4′-bipy, characterized by various spectroscopic methods. The structures of these complexes, which feature five-coordinated tin atoms and 2D networks connected by C–H···O interactions, suggest their utility in developing new materials with specific optical, electronic, or catalytic properties (Ma, Han, & Zhang, 2007).

Environmental and Sensory Applications

In environmental science, the ability of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid derivatives to interact with various compounds opens avenues for creating sensors and materials designed for detecting pollutants or hazardous substances. Algarra et al. (2011) explored the use of CdSe quantum dots capped with PAMAM-G(4) dendrimer for detecting nitroaromatic compounds, demonstrating the potential of such materials in environmental monitoring and public security (Algarra et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c1-17-7-3(9)2(8(13)14)6(12(15)16)4(10)5(7)11/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDZIIULBYARTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618259 | |

| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

CAS RN |

149707-41-5 | |

| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)

![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)